molecular formula C4H6O2 B12576675 3,4-Dihydro-1,2-dioxine CAS No. 188680-59-3

3,4-Dihydro-1,2-dioxine

Cat. No.: B12576675
CAS No.: 188680-59-3
M. Wt: 86.09 g/mol
InChI Key: OKPBTVORLCHBJF-UHFFFAOYSA-N
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Description

3,4-Dihydro-1,2-dioxine is a heterocyclic organic compound with the molecular formula C4H6O2 It is a derivative of dioxin, characterized by a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydro-1,2-dioxine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-dihaloethanes with sodium methoxide can yield this compound . Another method involves the use of 2-mercaptophenol and 1,2-dibromoethane in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and pressure, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-1,2-dioxine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form peroxides upon exposure to air, which are often highly explosive and unstable .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are employed.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dioxanone and other oxygenated derivatives .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydro-1,2-dioxine is unique due to its specific ring structure and the presence of two oxygen atoms, which confer distinct chemical properties and reactivity. Its ability to form stable peroxides and undergo various chemical transformations makes it valuable in both research and industrial applications .

Properties

CAS No.

188680-59-3

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

3,4-dihydro-1,2-dioxine

InChI

InChI=1S/C4H6O2/c1-2-4-6-5-3-1/h1,3H,2,4H2

InChI Key

OKPBTVORLCHBJF-UHFFFAOYSA-N

Canonical SMILES

C1COOC=C1

Origin of Product

United States

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